5-O-(Dimethoxytrityl)-1,2-dideoxy-D-ribose
Overview
Description
5-O-(Dimethoxytrityl)-1,2-dideoxy-D-ribose is a chemical compound used as an intermediate in the synthesis of oligodeoxyribonucleotides, which are short fragments of DNA. This compound is particularly useful due to its protective groups, which safeguard certain functional groups during the chemical synthesis process. The dimethoxytrityl (DMT) group is a common protecting group for the 5'-hydroxyl function of nucleosides in the synthesis of oligonucleotides.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, 5′-O-Dimethoxytrityl deoxyribonucleoside 3′-O-phosphorbisdiethylamidites, which are intermediates in the synthesis of oligodeoxyribonucleotides, are prepared by selective phosphitylation of 5′-O-dinethoxytrityl deoxyribonucleosides . This process involves the use of tris(diethylamino)phosphine and catalysts such as amino and tetrazole. The resulting bisamidites can be efficiently coupled with the 5′-hydroxyl group of a nucleoside on a solid support, leading to high yields of oligodeoxyribonucleotides .
Molecular Structure Analysis
The molecular structure of 5-O-(Dimethoxytrityl)-1,2-dideoxy-D-ribose is characterized by the presence of the dimethoxytrityl group attached to the 5' position of the ribose sugar. This structure is crucial for its role as a protecting group during synthesis. The DMT group can be introduced using reagents like 3,3′-Oxybis(dimethoxytrityl chloride) (O-DMTCl), which is a bifunctional protecting reagent . The reactions of O-DMTCl with base-protected ribonucleosides can lead to cyclic protected ribonucleosides, which are intermediates in the synthesis of various nucleotide analogs .
Chemical Reactions Analysis
The chemical reactions involving 5-O-(Dimethoxytrityl)-1,2-dideoxy-D-ribose are primarily focused on its role in protecting the hydroxyl groups of nucleosides during the synthesis of oligonucleotides. The DMT group is acid-labile, meaning it can be removed under acidic conditions once the desired synthesis steps are completed. The use of O-DMTCl, for example, can result in the formation of cyclic protected ribonucleosides, which are key intermediates in the synthesis of nucleotide analogs .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 5-O-(Dimethoxytrityl)-1,2-dideoxy-D-ribose are not detailed in the provided papers, the properties of similar compounds can be inferred. Typically, the DMT-protected nucleosides are solid at room temperature and are soluble in organic solvents, which is essential for their use in solid-phase synthesis techniques. The stability of the DMT group under various conditions is also an important property, as it must withstand the conditions of oligonucleotide synthesis until deprotection is required .
Scientific Research Applications
1. Synthesis and Purification of Oligonucleotides
5-O-(Dimethoxytrityl)-1,2-dideoxy-D-ribose plays a crucial role in the synthesis of oligonucleotides, including RNA and DNA-RNA mixtures. The compound is used to selectively protect hydroxyl groups in ribonucleosides, enabling controlled synthesis on solid supports and facilitating the isolation of synthesized oligonucleotides (Kempe et al., 1982).
2. Development of Modified Nucleosides
Research has explored the synthesis of modified nucleosides using 5-O-(Dimethoxytrityl)-1,2-dideoxy-D-ribose. These modifications can include phosphorothioamidite derivatives, which are critical for advancing the understanding of nucleic acid chemistry and their potential applications in therapeutics and diagnostics (Sabbagh et al., 2004).
3. Improvement in Oligonucleotide Synthesis
The compound is also instrumental in improving the synthesis of longer oligonucleotides. It serves as a protecting group for the 5'-terminal hydroxyl function in solid-phase DNA or RNA synthesis, which is crucial for high-yield and high-quality synthesis of nucleic acid sequences (Habuš & Agrawal, 1994).
4. Enhancing Duplex Stability
Incorporation of 5-O-(Dimethoxytrityl)-1,2-dideoxy-D-ribose into oligonucleotides has been shown to increase the stability of DNA duplexes. This stability is crucial for various applications in molecular biology and genetic engineering (Tolstikov et al., 1997).
Safety And Hazards
The safety data sheet for 5’-O-Dimethoxytrityl-deoxythymidine, a compound similar to 5-O-(Dimethoxytrityl)-1,2-dideoxy-D-ribose, suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .
properties
IUPAC Name |
(2R,3S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O5/c1-28-22-12-8-20(9-13-22)26(19-6-4-3-5-7-19,21-10-14-23(29-2)15-11-21)31-18-25-24(27)16-17-30-25/h3-15,24-25,27H,16-18H2,1-2H3/t24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNGTVUTOQJPDE-LOSJGSFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CCO4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](CCO4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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